molecular formula C26H25NO4Se B13147560 Fmoc-D-Sec(pMeBzl)-OH

Fmoc-D-Sec(pMeBzl)-OH

Cat. No.: B13147560
M. Wt: 494.5 g/mol
InChI Key: ONTNSAXNCVVXSV-XMMPIXPASA-N
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Description

Fmoc-D-Sec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a benzyl-protected selenocysteine (Sec) residue. This compound is particularly useful in the field of peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Sec(pMeBzl)-OH typically involves several steps:

    Protection of the Selenocysteine Residue: The selenocysteine residue is protected using a benzyl group to prevent unwanted reactions during subsequent steps.

    Fmoc Protection: The amino group of the selenocysteine is protected using the Fmoc group. This is usually achieved by reacting the selenocysteine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The selenocysteine residue can undergo oxidation to form seleninic acid or selenoxide.

    Reduction: Reduction reactions can convert selenocysteine back to its selenol form.

    Substitution: The benzyl protecting group can be removed under hydrogenation conditions to yield the free selenocysteine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

    Oxidation: Seleninic acid, selenoxide.

    Reduction: Selenol.

    Substitution: Free selenocysteine.

Scientific Research Applications

Chemistry: Fmoc-D-Sec(pMeBzl)-OH is used in the synthesis of peptides and proteins, particularly those containing selenocysteine residues. It allows for the incorporation of selenocysteine into peptides, which can be important for studying redox-active proteins.

Biology: In biological research, selenocysteine-containing peptides are used to study the role of selenocysteine in enzymatic functions and redox biology.

Medicine: Selenocysteine is known as the 21st amino acid and is present in several important enzymes. Research involving this compound can contribute to understanding diseases related to selenoproteins.

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-D-Sec(pMeBzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for sequential addition of amino acids. The benzyl group protects the selenocysteine residue, which can be deprotected under hydrogenation conditions.

Comparison with Similar Compounds

    Fmoc-L-Sec(pMeBzl)-OH: The L-isomer of the compound.

    Fmoc-D-Cys(Trt)-OH: A similar compound with a cysteine residue instead of selenocysteine.

    Fmoc-D-Sec(Trt)-OH: A compound with a trityl protecting group instead of benzyl.

Uniqueness: Fmoc-D-Sec(pMeBzl)-OH is unique due to the presence of the selenocysteine residue, which imparts distinct redox properties compared to cysteine. The benzyl protecting group offers stability during synthesis and can be removed under specific conditions, making it versatile for various applications.

Properties

Molecular Formula

C26H25NO4Se

Molecular Weight

494.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid

InChI

InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

ONTNSAXNCVVXSV-XMMPIXPASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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